

# Physicochemical properties of 2-Bromo-5-(difluoromethyl)pyridine

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## Compound of Interest

Compound Name:	2-Bromo-5-(difluoromethyl)pyridine
Cat. No.:	B580353

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An In-depth Technical Guide on the Physicochemical Properties of **2-Bromo-5-(difluoromethyl)pyridine**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromo-5-(difluoromethyl)pyridine**, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The unique properties conferred by the difluoromethyl group make this compound a valuable building block in the synthesis of novel therapeutic agents.<sup>[1][2]</sup> Understanding its physicochemical characteristics is crucial for formulation, quality control, and predicting its behavior in biological systems.<sup>[3][4]</sup>

## Core Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Bromo-5-(difluoromethyl)pyridine** based on available data.

Property	Value	Source(s)
IUPAC Name	2-Bromo-5-(difluoromethyl)pyridine	N/A
CAS Number	1221272-81-6	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>2</sub> N	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	208.00 g/mol	<a href="#">[5]</a>
Appearance	Solid	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	25-30 °C	<a href="#">[5]</a>
Boiling Point	Data not available	<a href="#">[9]</a>
Density	Data not available	N/A
Purity	95-98% (typical)	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[10]</a>
Storage Temperature	2-8°C	<a href="#">[5]</a>
Predicted XLogP	2.5	<a href="#">[11]</a>
SMILES	FC(F)c1ccc(Br)nc1	<a href="#">[5]</a> <a href="#">[9]</a>
InChI	1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H	<a href="#">[5]</a> <a href="#">[6]</a>
InChI Key	QUHDJDVFZSVUOH-UHFFFAOYSA-N	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols for Property Determination

Detailed experimental validation of physicochemical properties is a cornerstone of drug development.[\[3\]](#)[\[12\]](#) While specific experimental data for all properties of **2-Bromo-5-(difluoromethyl)pyridine** are not publicly available, this section outlines standard methodologies for their determination.

### Melting Point Determination

The melting point provides critical information about the purity and identity of a substance.[\[12\]](#)

- Methodology: A common method is using a Differential Scanning Calorimeter (DSC).
  - A small, accurately weighed sample (1-5 mg) of **2-Bromo-5-(difluoromethyl)pyridine** is placed in an aluminum pan.
  - The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
  - The temperature is increased at a constant rate (e.g., 10 °C/min).
  - The heat flow to the sample is measured relative to the reference. The melting point is identified as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.

## Solubility Assessment

Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[\[3\]](#)[\[12\]](#)

- Methodology (Equilibrium Solubility Method):
  - An excess amount of **2-Bromo-5-(difluoromethyl)pyridine** is added to a series of vials containing different solvents or buffer solutions of varying pH (e.g., water, ethanol, simulated gastric fluid).
  - The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
  - The resulting suspensions are filtered to remove undissolved solid.
  - The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[\[4\]](#)

- Methodology (Shake-Flask Method):

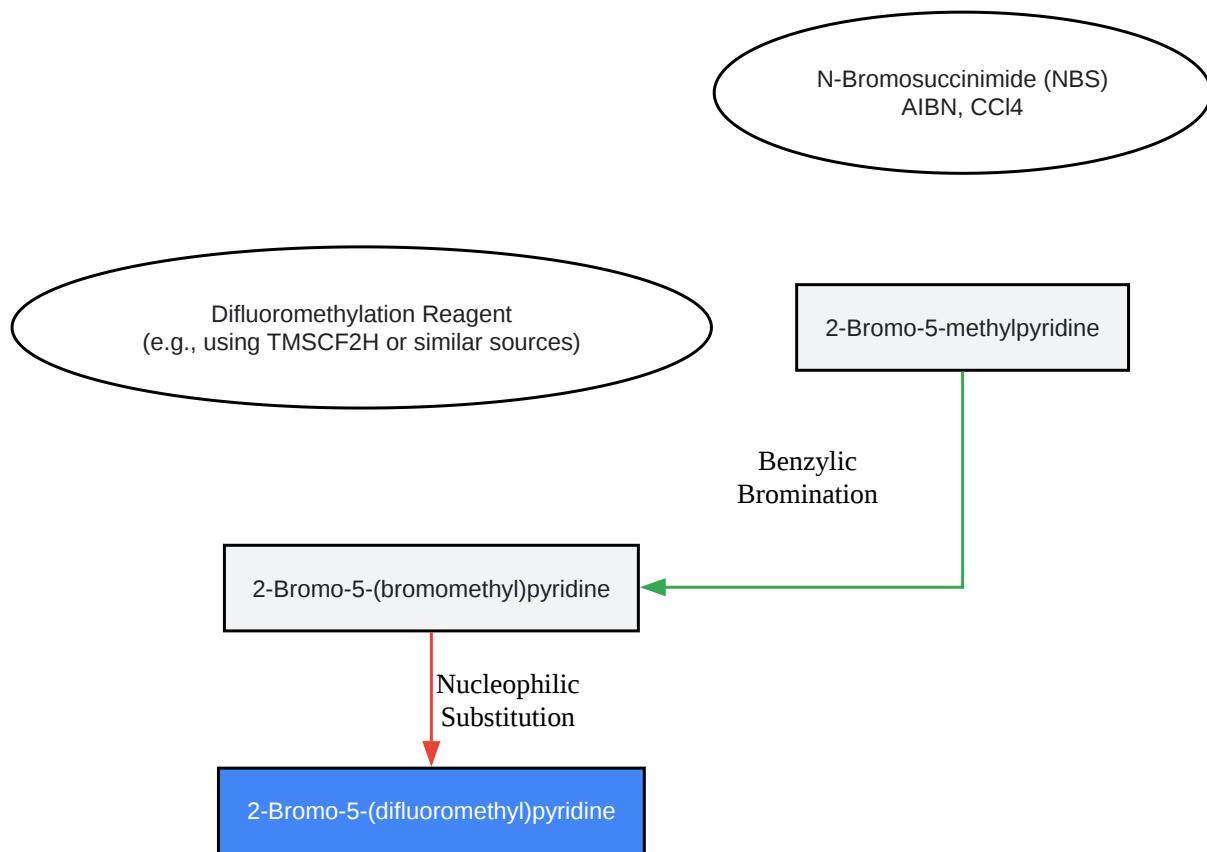
- A solution of **2-Bromo-5-(difluoromethyl)pyridine** is prepared in either n-octanol or water.
- Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask with a known amount of the compound.
- The flask is shaken vigorously to allow for partitioning between the two phases and then left to stand for the phases to separate completely.
- The concentration of the compound in both the n-octanol and aqueous layers is determined using an analytical method like HPLC-UV.
- LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

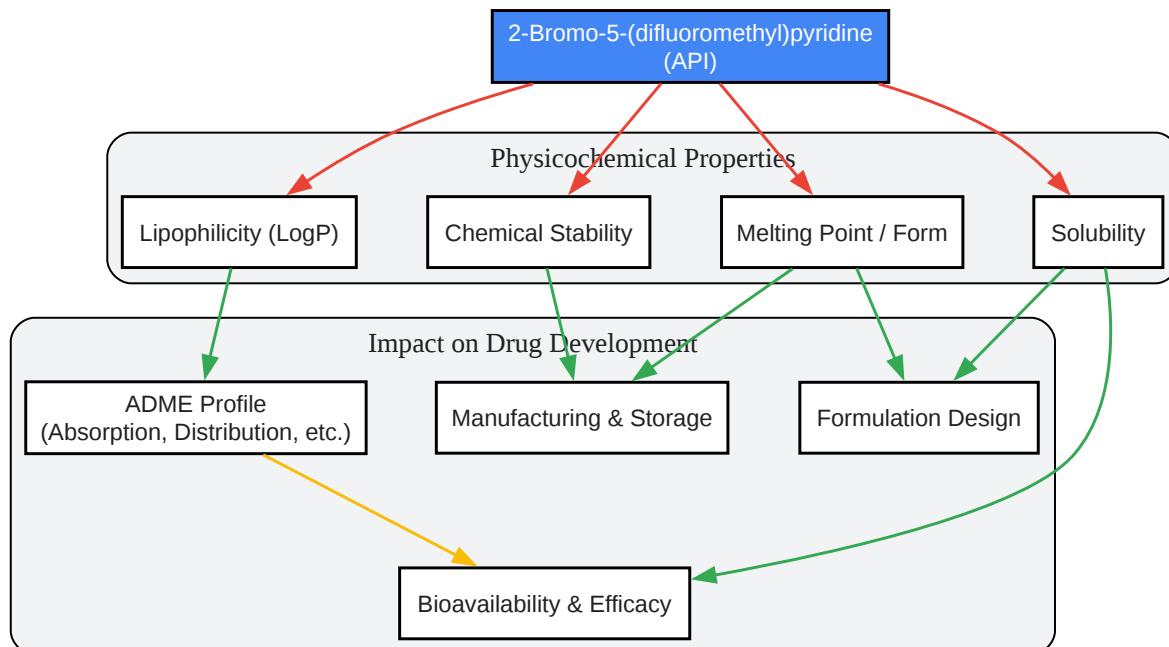
## Synthesis and Application Logic

The synthesis of fluorinated pyridines is a key area of research for developing new chemical entities.<sup>[1]</sup><sup>[13]</sup> The difluoromethyl group, in particular, is valued as a lipophilic bioisostere of a hydroxyl group, capable of modulating metabolic stability and binding affinity.<sup>[1]</sup>

## Logical Workflow: Synthesis of **2-Bromo-5-(difluoromethyl)pyridine**

The following diagram illustrates a plausible synthetic route, starting from a commercially available pyridine derivative. This represents a common strategy for introducing a difluoromethyl group onto a heterocyclic ring system.





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